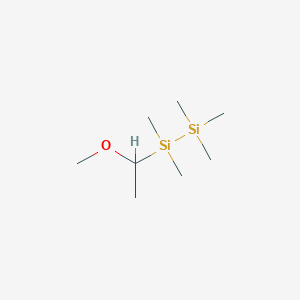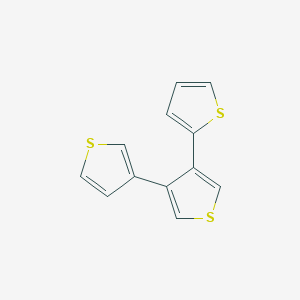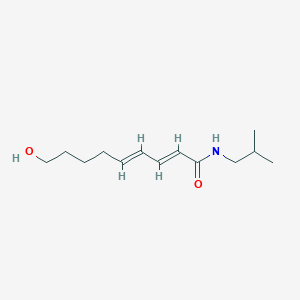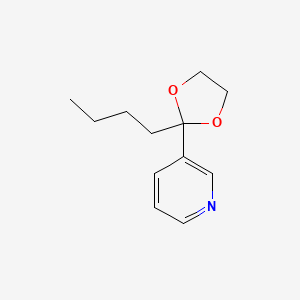
1-Ethyl-1'-octadecyl-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide is a quaternary ammonium compound belonging to the bipyridinium family. This compound is characterized by its long alkyl chain and bipyridinium core, making it a unique molecule with interesting properties. It is often used in various scientific research applications due to its electrochemical and photophysical properties.
Preparation Methods
The synthesis of 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with an alkyl halide. The reaction is carried out in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Quaternization Reaction:
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
-
Oxidation
Reagents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide
Conditions: Aqueous or organic solvent, elevated temperature
Products: Oxidized bipyridinium derivatives
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Aqueous or organic solvent, room temperature
Products: Reduced bipyridinium derivatives
-
Substitution
Reagents: Nucleophiles such as hydroxide ions or amines
Conditions: Aqueous or organic solvent, room temperature to reflux
Products: Substituted bipyridinium derivatives
Scientific Research Applications
1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide has a wide range of scientific research applications, including:
-
Chemistry
- Used as a redox-active material in electrochemical studies
- Employed in the synthesis of supramolecular complexes
-
Biology
- Investigated for its potential antimicrobial properties
- Studied for its interactions with biological membranes
-
Medicine
- Explored as a potential drug delivery agent due to its amphiphilic nature
- Examined for its cytotoxic effects on cancer cells
-
Industry
- Utilized in the development of electrochromic devices
- Applied in the formulation of specialty coatings and materials
Mechanism of Action
The mechanism of action of 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The bipyridinium core can undergo redox reactions, which are crucial for its electrochemical properties. The long alkyl chain allows for incorporation into lipid bilayers, affecting membrane integrity and function.
Comparison with Similar Compounds
1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium compounds such as:
-
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide
- Similar long alkyl chains but lacks the ethyl group
- Used in similar applications but may have different solubility and interaction properties
-
Methyl viologen dichloride hydrate
- Shorter alkyl chains and different counterions
- Primarily used in redox chemistry and as a herbicide
-
Ethyl viologen dibromide
- Similar ethyl group but shorter alkyl chains
- Used in electrochemical studies and as a redox indicator
The uniqueness of 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide lies in its combination of a long alkyl chain and bipyridinium core, providing distinct electrochemical and amphiphilic properties.
Properties
CAS No. |
114094-51-8 |
|---|---|
Molecular Formula |
C30H50Br2N2 |
Molecular Weight |
598.5 g/mol |
IUPAC Name |
1-ethyl-4-(1-octadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C30H50N2.2BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-32-27-22-30(23-28-32)29-20-25-31(4-2)26-21-29;;/h20-23,25-28H,3-19,24H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
NYCIRFHAHJBBLJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


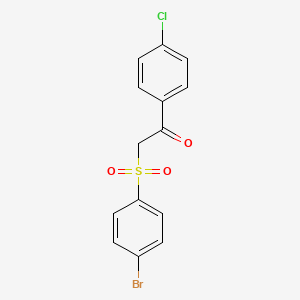
![{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]](/img/structure/B14315213.png)
![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
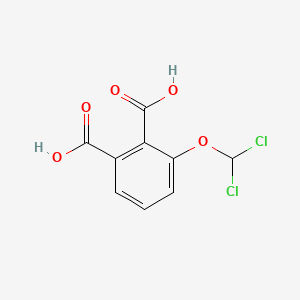
![2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B14315224.png)
![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
